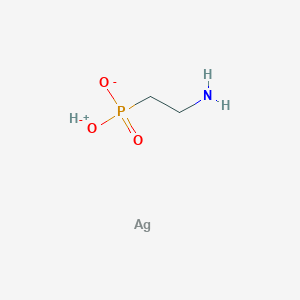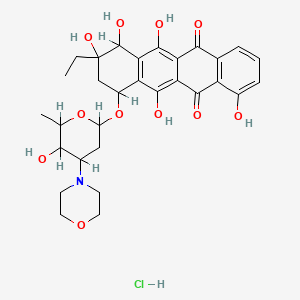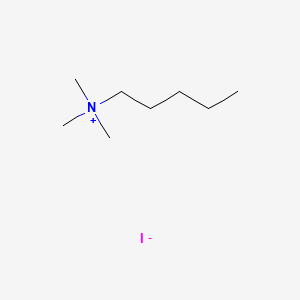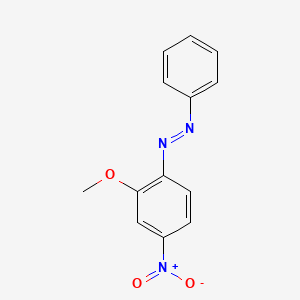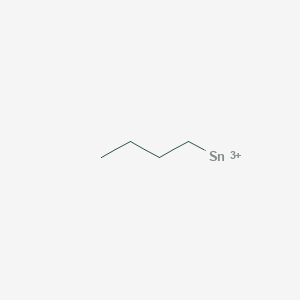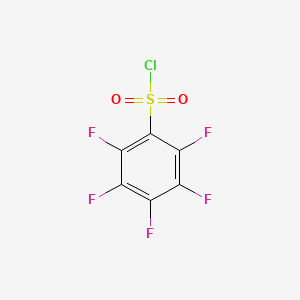
Pentafluorobenzenesulfonyl chloride
描述
Pentafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6F5SO2Cl. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonyl derivatives .
作用机制
Target of Action
Pentafluorobenzenesulfonyl chloride is a type of sulfonyl chloride, which is primarily used in acylation reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups such as amines and alcohols .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the sulfonyl chloride group in this compound reacts with the nucleophilic functional group in the target molecule, leading to the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. It’s commonly used in the synthesis of sulfonamide compounds . Sulfonamides are a class of compounds that have various applications, including the development of pharmaceuticals .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored in a dry environment .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through acylation. These new compounds can have a wide range of properties and uses, depending on the nature of the target molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, which can reduce the compound’s efficacy . Therefore, reactions involving this compound should be carried out in a dry environment .
生化分析
Biochemical Properties
Pentafluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions, primarily as a derivatizing agent. It reacts with amines, alcohols, and thiols to form stable sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . This compound interacts with enzymes such as cytochrome P450 and proteins like albumin, facilitating the detection of metabolites and drugs in biological samples . The nature of these interactions involves the formation of covalent bonds between this compound and the functional groups of the target biomolecules, enhancing their stability and detectability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain enzymes, leading to altered metabolic pathways and changes in cellular homeostasis. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . For example, this compound can inhibit cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics. Additionally, it can alter gene expression by modifying transcription factors, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of pentafluorobenzenesulfonic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a selective inhibitor of certain enzymes, while at high doses, it can cause toxic or adverse effects . For instance, high doses of this compound can lead to oxidative stress and cellular damage, resulting in impaired organ function and systemic toxicity. Threshold effects have been observed, where the compound exhibits minimal effects at low concentrations but significant toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolic flux of this compound can influence the levels of metabolites and other biomolecules, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, this compound can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its localization to the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins.
准备方法
Synthetic Routes and Reaction Conditions: Pentafluorobenzenesulfonyl chloride can be synthesized by reacting pentafluorobenzenesulfonyl fluoride with thionyl chloride. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of pentafluorobenzenesulfonyl fluoride using chlorine gas in the presence of a catalyst. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: Pentafluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Reduction Reactions: It can be reduced to pentafluorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products:
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonic Acids: Formed from oxidation reactions
科学研究应用
Pentafluorobenzenesulfonyl chloride is extensively used in scientific research due to its versatility:
相似化合物的比较
- Trifluoromethanesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 2,3,4,5,6-Pentafluorophenylsulfonyl chloride
Uniqueness: Pentafluorobenzenesulfonyl chloride is unique due to the presence of five fluorine atoms, which significantly enhances its reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly for the preparation of highly fluorinated compounds .
属性
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCTEGNHXRPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232213 | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-53-1 | |
| Record name | 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 832-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6FR9SY79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorobenzenesulfonyl chloride useful as a derivatizing reagent in analytical chemistry?
A1: this compound exhibits high reactivity towards amines and alcohols, forming stable derivatives amenable to gas chromatography with electron-capture detection. This property allows for the sensitive detection of trace amounts of compounds like tyrosyl peptides, β-phenylethylamine, amphetamine, and tranylcypromine in biological samples [, , , ].
Q2: Can you elaborate on the reaction of this compound with alkenes in the presence of metal catalysts?
A2: Research has shown that this compound reacts with styrenes in the presence of a ruthenium(II) phosphine complex to yield (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene after treatment with triethylamine [, ]. Alternatively, using a palladium catalyst in the presence of a base produces a mixture of (E)-1-aryl-2-(pentafluorophenyl)ethene and (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene [, ].
Q3: How does the presence of a sulfonylonio substituent affect the reactivity of this compound in SNAr reactions?
A3: Introducing a sulfonylonio group, achieved by reacting this compound with reagents like 4-dimethylaminopyridine (DMAP) and trimethylsilyl triflate (TMSOTf), significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions [, ]. This effect is attributed to the strong electron-withdrawing nature of the sulfonylonio group, making the aromatic ring more susceptible to nucleophilic attack.
Q4: Are there examples of SNAr reactions with this compound modified with a sulfonylonio group?
A4: Yes, reacting this compound with excess DMAP/TMSOTf leads to complete substitution of all fluorine atoms, producing hexakis[(4-dimethylamino)-1-pyridinio]benzene hexakis(trifluoromethansulfonate) at room temperature [, ]. This demonstrates the dramatic increase in reactivity facilitated by the sulfonylonio substituent.
Q5: this compound is used in the synthesis of 4(3H)-quinazolinones. What is the reaction mechanism?
A5: The reaction involves a 2-fluoro substituted benzoyl chloride and a 2-amino-N-heterocycle []. The mechanism likely starts with the ring nitrogen of the heterocycle attacking the benzoyl chloride. This is followed by an intramolecular nucleophilic aromatic substitution, where the fluorine atom ortho to the carbonyl group is replaced []. This method offers a simple, one-step route to diverse 4(3H)-quinazolinones.
Q6: What happens when a 4(3H)-quinazolinone synthesized from this compound is treated with nucleophiles?
A6: Treating a 4(3H)-quinazolinone, like the one derived from 2-fluorobenzoyl chloride and 2-aminopyrimidine, with nucleophiles such as methanol or butylamine leads to ring-opening by cleaving the amide bond []. This highlights the influence of the fluorine substituents on the reactivity of the resulting heterocycle.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




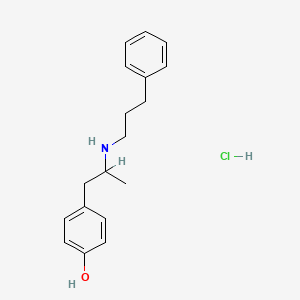
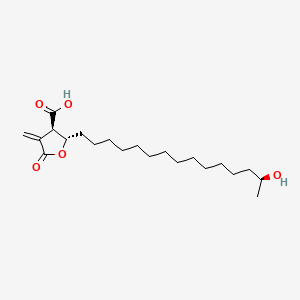
![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
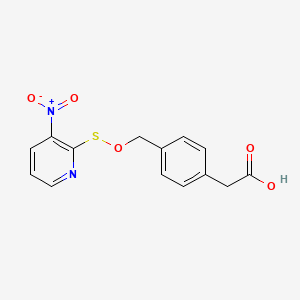
![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
![(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone](/img/structure/B1198700.png)
